molecular formula C3H6F2S B2488977 3,3-Difluoropropane-1-thiol CAS No. 1784647-31-9

3,3-Difluoropropane-1-thiol

Cat. No.: B2488977
CAS No.: 1784647-31-9
M. Wt: 112.14
InChI Key: UGUNOLQZVPBIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoropropane-1-thiol: is an organosulfur compound characterized by the presence of a thiol group (-SH) and two fluorine atoms attached to the third carbon of a propane chainThe presence of fluorine atoms in this compound imparts unique chemical properties, making it a compound of interest in various scientific and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Difluoropropane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3,3-difluoropropyl halides with thiourea, followed by hydrolysis to yield the desired thiol. The reaction typically proceeds under mild conditions, with the thiourea acting as a sulfur nucleophile .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. The specific details of these methods are often proprietary, but they generally aim to optimize reaction conditions such as temperature, pressure, and the use of catalysts to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoropropane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,3-Difluoropropane-1-thiol is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new materials and pharmaceuticals.

Biology and Medicine: In biological research, thiols play a crucial role in redox reactions and cellular signaling. This compound may be used in studies investigating the effects of fluorinated thiols on biological systems and their potential therapeutic applications .

Industry: Industrially, this compound is utilized in the production of specialty chemicals, including polymers and surfactants. Its reactivity with various substrates under mild conditions makes it suitable for use in chemical manufacturing processes .

Comparison with Similar Compounds

Uniqueness: 3,3-Difluoropropane-1-thiol is unique due to the presence of fluorine atoms, which significantly alter its chemical properties compared to other thiols. The fluorine atoms increase the compound’s stability and reactivity, making it valuable in specialized applications where other thiols may not be suitable .

Properties

IUPAC Name

3,3-difluoropropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2S/c4-3(5)1-2-6/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUNOLQZVPBIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.